

**Application Note: Using ML162-yne to Identify** 

**Novel Protein Interactions** 

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Compound of Interest		
Compound Name:	ML162-yne	
Cat. No.:	B10857393	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

ML162 is a potent small molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Initially identified as a direct covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, ML162 has been widely used to study the mechanisms of ferroptosis.[4][5][6] However, recent compelling evidence has demonstrated that ML162, and the related compound RSL3, are also highly efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2][3] This finding suggests that the biological effects of ML162 may be more complex than previously understood and necessitates a re-evaluation of its mechanism of action.

To facilitate the exploration of its protein targets, the chemical probe **ML162-yne** was developed.[4][7] This probe is an analog of ML162 that incorporates a terminal alkyne group. This "handle" enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to covalently attach reporter tags such as biotin (for affinity purification) or fluorophores (for imaging).[4][7][8] By treating cells with **ML162-yne**, capturing the covalently bound proteins, and identifying them via mass spectrometry, researchers can perform chemoproteomic profiling to identify both primary targets and novel off-target interactions on a proteome-wide scale.

This application note provides detailed protocols for using **ML162-yne** to label, enrich, and identify protein targets from cell lysates, offering a powerful tool for drug development and

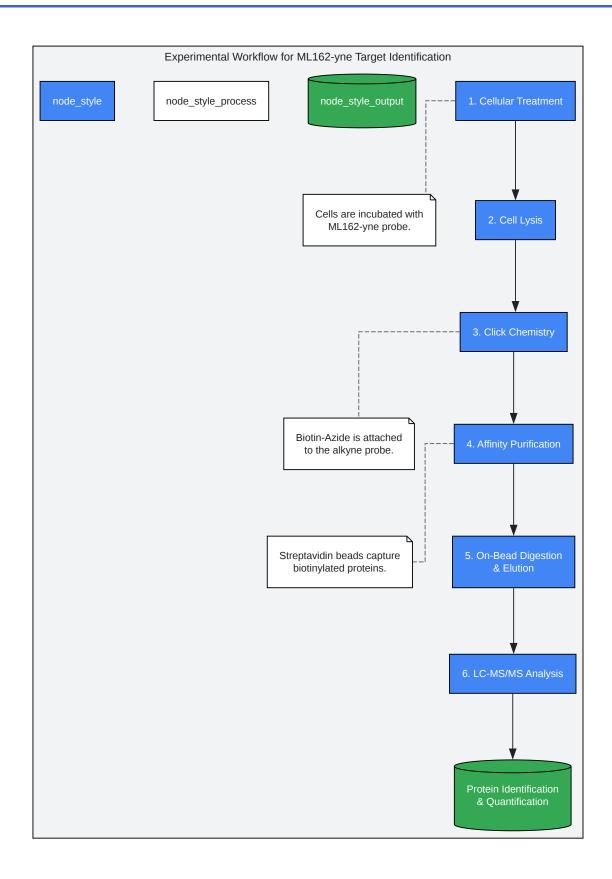


mechanistic studies of ferroptosis.

# **Principle of the Method**

The identification of **ML162-yne** protein targets is a multi-step process that leverages the principles of chemical biology and proteomics. The alkyne-modified probe is introduced to living cells, where it forms covalent bonds with target proteins. Following cell lysis, the alkyne handle on the probe is "clicked" to a biotin-azide molecule. This biotin tag allows for the highly specific and high-affinity capture of the probe-protein complexes using streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the enriched targets are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).





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Workflow for identifying protein targets of ML162-yne.



## **Data Presentation: Known Targets and Reactivity**

**ML162-yne** is a highly reactive probe that engages with a large number of cellular proteins.[4] [7] Its primary targets have been identified through various biochemical and chemoproteomic methods.

Table 1: Confirmed Primary Targets of ML162

Target Protein	Method of Confirmation	Quantitative Data	Reference
GPX4 (Glutathione Peroxidase 4)	Affinity Pulldown with ML162-yne	Pulldown confirmed by Western Blot.	[4][7]
In vitro Inhibition Assay	IC50 = 1.42 μM.	[6]	
Co-crystal Structure	Confirmed binding to the selenocysteine residue.	[4]	_
TXNRD1 (Thioredoxin Reductase 1)	In vitro Inhibition Assay	Potent inhibitor; comparable to known TXNRD1 inhibitors.	[1][3]
Thermal Shift Assay (nanoDSF)	$\Delta$ Tm = +2.3 °C with 100 $\mu$ M ML162.	[1][3]	
Cellular Activity Assay (RX1 probe)	Significant suppression of TXNRD1 activity in cells.	[1][3]	_

Table 2: Comparative Proteome Reactivity of Ferroptosis Probes

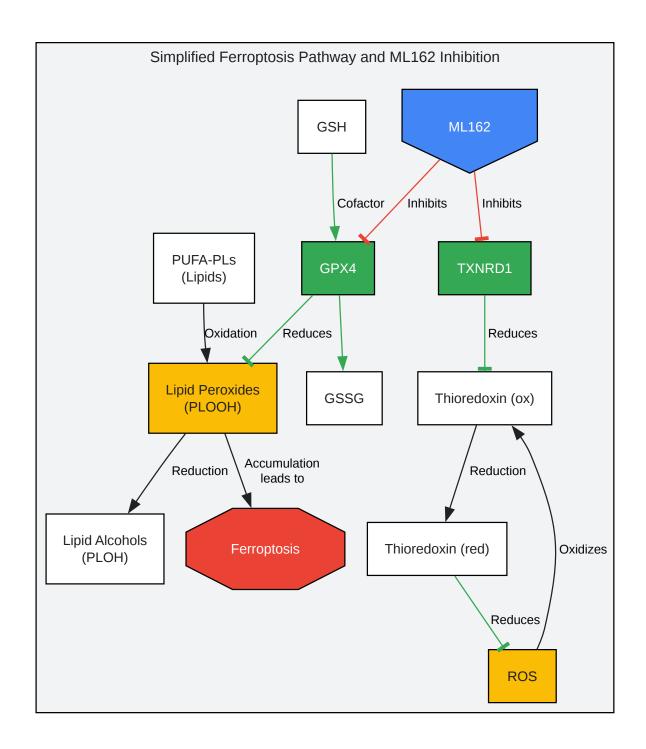


Probe	Chemical Class	Proteome Reactivity	Selectivity Profile	Reference
ML162-yne	Chloroacetamide	High	Engages in a large number of covalent interactions.	[4][7]
RSL3-yne	Chloroacetamide	High	Broadly reactive, similar to ML162- yne.	[4][7]
ML210-yne	Nitroisoxazole	Markedly Lower	Exhibits higher selectivity for GPX4 compared to chloroacetamide probes.	[4][7]

### **Signaling Context: Ferroptosis Regulation**

ML162 induces ferroptosis by inhibiting key antioxidant systems. The canonical pathway involves the inhibition of GPX4, which prevents the reduction of lipid hydroperoxides (PLOOH) into non-toxic lipid alcohols (PLOH), leading to their accumulation and subsequent cell death. The more recently discovered inhibition of TXNRD1 disrupts the thioredoxin system, another crucial cellular antioxidant pathway, which can also contribute to the buildup of oxidative stress and ferroptosis.





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ML162 inhibits GPX4 and TXNRD1, disrupting antioxidant systems.

# **Experimental Protocols**



#### Protocol 1: Cellular Labeling and Lysis

- Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
- Probe Treatment: Prepare a stock solution of ML162-yne in DMSO. Dilute the stock solution in pre-warmed culture medium to a final concentration of 1-10 μM. Note: The optimal concentration and incubation time should be determined empirically for each cell line.
- Incubation: Remove the old medium from the cells and replace it with the ML162-ynecontaining medium. Incubate for 1-4 hours at 37°C in a CO2 incubator.
- Cell Harvest: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
- Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Solubilization: Incubate the lysate on ice for 30 minutes with periodic vortexing.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.

#### Protocol 2: Click Chemistry Biotinylation

This protocol is adapted for a 1 mg total protein sample in a 500 µL final reaction volume.[8][9]

- Prepare Click Reagents:
  - Biotin-Azide: 10 mM stock in DMSO.
  - Copper (II) Sulfate (CuSO4): 50 mM stock in water.



- THPTA Ligand: 100 mM stock in water. Note: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.
- Sodium Ascorbate: 100 mM stock in water. Must be prepared fresh.
- Assemble Reaction Mixture: In a microcentrifuge tube, combine the following in order:
  - Protein Lysate (1 mg)
  - PBS to bring the volume to ~450 μL
  - Biotin-Azide stock (5 μL, final concentration 100 μΜ)
  - THPTA stock (10 μL, final concentration 2 mM)
  - CuSO4 stock (10 μL, final concentration 1 mM)
- Initiate Reaction: Add 25 μL of freshly prepared 100 mM Sodium Ascorbate (final concentration 5 mM) to initiate the click reaction.
- Incubation: Vortex briefly. Incubate the reaction for 1 hour at room temperature on a rotator, protected from light.

#### Protocol 3: Streptavidin Affinity Purification

- Bead Preparation: Resuspend high-capacity streptavidin agarose beads. Take an appropriate amount of slurry (e.g., 50 μL for 1 mg of lysate) and wash three times with lysis buffer.
- Binding: Add the click-reacted lysate to the washed beads. Incubate overnight at 4°C on a rotator.
- Washing: The next day, centrifuge the beads at low speed (e.g., 1,000 x g for 2 minutes) and discard the supernatant. Perform a series of stringent washes to remove non-specific binders:
  - Wash 3x with 1% SDS in PBS.



- Wash 3x with 8 M urea in 100 mM Tris-HCl, pH 8.0.
- Wash 3x with PBS containing 0.1% Tween-20.
- Elution/Digestion: Proteins can be eluted using biotin competition or denaturing conditions. For mass spectrometry, on-bead digestion is recommended.
  - Resuspend beads in 100 μL of 50 mM ammonium bicarbonate.
  - Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
  - Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.
  - Digestion: Add trypsin (e.g., 1 μg) and incubate overnight at 37°C with shaking.
- Sample Cleanup: The following day, centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50 μL of 50 mM ammonium bicarbonate. Combine the supernatants. Acidify the sample with formic acid and desalt using C18 StageTips prior to LC-MS/MS analysis.

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